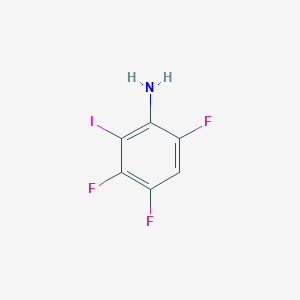

3,4,6-Trifluoro-2-iodoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,6-Trifluoro-2-iodoaniline is a chemical compound with the molecular formula C6H3F3IN . It has an average mass of 272.994 Da and a mono-isotopic mass of 272.926208 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three fluorine atoms and one iodine atom attached to it . The positions of these atoms on the benzene ring give the compound its name.Wissenschaftliche Forschungsanwendungen

In Vitro Nephrotoxicity Studies

Hong et al. (2000) investigated the in vitro nephrotoxic effects of various haloanilines, including 3,5-dihaloaniline isomers. They found that these compounds can be potent nephrotoxicants, with certain substitutions enhancing nephrotoxic potential.

Electrochemical Oxidation Research

Kádár et al. (2001) explored the electrochemical oxidation of various haloanilines in acetonitrile solution. Their research contributes to understanding the chemical behavior and potential applications of these compounds in electrochemical processes.

Synthesis of Quinolines

Mahanty et al. (1997) demonstrated the use of o-iodoanilines in palladium-catalyzed conditions to synthesize substituted quinolines. This process has implications in the synthesis of complex organic compounds.

Regioselective Synthesis in Organic Chemistry

Konno et al. (2004) reported on the treatment of fluoroalkylated alkynes with o-iodoaniline, leading to regioselective synthesis of fluoroalkylated indole derivatives. This research highlights the versatility of haloanilines in organic synthesis.

Carbohydrate Chemistry

Crich and Bowers (2006) introduced a [1-cyano-2-(2-iodophenyl)]ethylidene group as a new protecting group for carbohydrate thioglycoside donors, emphasizing the role of haloanilines in carbohydrate chemistry.

Molecular-Oxygen-Mediated Fragmentation

Errabelli et al. (2020) studied the formation of protonated ortho-quinonimide from ortho-iodoaniline, revealing insights into molecular-oxygen-mediated fragmentation mechanisms.

Radical Chemistry

Wang and Studer (2017) discussed the radical reactivity of hypervalent iodine(III) compounds, which includes derivatives of iodoaniline, highlighting their significance in radical chemistry.

Photochemistry of Haloanilines

Freccero et al. (2003) investigated the photochemistry of haloanilines, including iodoanilines, in various solvents, contributing to the understanding of photophysical behaviors of these compounds.

Cyclocarbonylation in Organic Synthesis

Larksarp and Alper (1999) presented a method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones using o-iodoanilines, demonstrating their utility in cyclocarbonylation reactions in organic synthesis.

Iodine Species in Geologic Media

Hu et al. (2012) explored the sorption, degradation, and transport behavior of various iodine species, including 4-iodoaniline, in geologic samples. This research provides insights into environmental interactions of iodine compounds.

Safety and Hazards

The safety data sheet for 3,4,6-Trifluoro-2-iodoaniline indicates that it is a hazardous substance. It has hazard statements including H302, H312, H315, H319, H332, H335, and H412, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

3,4,6-trifluoro-2-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBADBUEJHRKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)I)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)

![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)

![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)

![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)